hemoglobin Complutense
Description
Hemoglobin Complutense (Hb Complutense) is a rare hemoglobin variant first identified in a Spanish family, characterized by a single amino acid substitution at position β127 (H5) where glutamine (Gln) is replaced by glutamic acid (Glu) . This mutation occurs in the β-globin chain, specifically at the α1β1 subunit interface—a critical region for maintaining hemoglobin’s quaternary structure and stability . Unlike surface-located mutations, the β127 residue is deeply buried within the hemoglobin tetramer, leading to unique biochemical properties, such as atypical migration patterns in conventional electrophoresis despite the charge alteration (Gln is neutral, Glu is negatively charged) .
However, its structural perturbation at the α1β1 interface may theoretically affect oxygen binding or subunit cooperativity, warranting further functional studies.
Properties
CAS No. |
103469-51-8 |
|---|---|
Molecular Formula |
C11H14FNHCl |
Synonyms |
hemoglobin Complutense |
Origin of Product |
United States |
Chemical Reactions Analysis
Redox Reactions and Autoxidation
Hemoglobin (Hb) undergoes spontaneous oxidation from ferrous (Fe²⁺) to ferric (Fe³⁺) states, producing reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) . This autoxidation is accelerated under hypoxic conditions, with rate constants increasing from 0.0115 h⁻¹ (normoxia) to >0.1 h⁻¹ (hypoxia) . The resulting ferryl (Fe⁴⁺) hemoglobin and protein radicals propagate oxidative damage to lipids, proteins, and DNA .
Key Reaction Pathways:
-
Autoxidation:
-
Peroxide Interaction:
Cooperativity in Oxygenation vs. Redox Reactions
While Hb exhibits sigmoidal oxygen-binding kinetics due to cooperative interactions between subunits (n = 2.8–3.0), its redox reactions show reduced cooperativity (n ≈ 2.0) . This disparity arises from structural differences: oxygenation induces quaternary T→R state transitions, whereas redox reactions involve localized heme-pocket modifications without full conformational shifts .
| Parameter | Oxygenation (O₂ Binding) | Redox (Fe²⁺ → Fe³⁺) |
|---|---|---|
| Hill Coefficient (n) | 3.0 | 2.0 |
| ΔG (kJ/mol) | -25 to -30 | -40 to -45 |
| Key Effectors | 2,3-BPG, Cl⁻ | H₂O₂, Nitrite |
Pathological Implications of Hb Redox Reactions
In sickle cell disease (SCD), HbS (β6 Glu→Val) undergoes accelerated oxidation:
-
Ferryl-HbS binds to Band 3 membrane proteins, triggering microparticle release and vascular damage .
-
Hydroxyurea mitigates oxidative stress by enhancing nitric oxide (NO) bioavailability, reducing Fe³⁺ accumulation .
Oxidative Damage in SCD:
| Marker | Healthy RBCs | SCD RBCs |
|---|---|---|
| MetHb (%) | 1–3 | 10–15 |
| H₂O₂ (μM) | 0.5–1.0 | 5–10 |
| Microparticle Count | <100/μL | >500/μL |
Antioxidant Defense Mechanisms
Red blood cells (RBCs) counteract Hb oxidation via:
-
Enzymatic Systems:
-
Non-enzymatic Reductants:
Failure Mechanisms in Aging RBCs:
-
Depleted GSH and NADPH pools increase susceptibility to hemichrome formation and Band 3 clustering .
-
Denatured Hb-hemin complexes induce membrane lipid peroxidation, marking cells for phagocytosis .
Hemoprotein Catalysis and Side Reactions
Recent studies reveal unexpected pathways in Hb-mediated reactions:
Comparison with Similar Compounds
Comparison with Similar Hemoglobin Variants
Structural and Functional Comparisons
The following table summarizes key hemoglobin variants with structural or functional similarities to Hb Complutense:
Key Contrasts
Mutation Position and Charge Alteration: Hb Complutense vs. Hb Brest: Both target β127 (H5), but Hb Complutense introduces a negative charge (Glu), while Hb Brest introduces a positive charge (Lys). Despite these opposing charges, neither variant separates from HbA in standard electrophoresis due to the buried location of β127 . Hb Complutense vs. Hb D Punjab: The latter involves a surface mutation (β121 Glu→Gln), leading to clear electrophoretic differentiation from HbA. This highlights the diagnostic challenge of detecting buried mutations like Hb Complutense .
In contrast, variants like Hb Köln (β98 Val→Met) cause significant instability and hemolytic anemia, underscoring the variability in clinical outcomes based on mutation location .
Population Distribution :
- Hb Complutense and Hb Kokura are linked to specific ethnic groups (Spanish and French Jewish, respectively), while Hb D Punjab has a broader geographic distribution .
Diagnostic Challenges
- Electrophoretic Limitations : Hb Complutense and Hb Brest are indistinguishable from HbA in cellulose acetate or citrate agar electrophoresis. Advanced techniques like high-performance liquid chromatography (HPLC) or DNA sequencing are required for accurate identification .
- Functional Assays : Oxygen affinity studies and stability tests (e.g., heat denaturation) are recommended to assess the functional impact of α1β1 interface mutations .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
